molecular formula C17H11ClN2O3S B2429148 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-chlorobenzamide CAS No. 406926-63-4

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-chlorobenzamide

Cat. No. B2429148
CAS RN: 406926-63-4
M. Wt: 358.8
InChI Key: GLYPRHHHUFEITD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-chlorobenzamide” is a compound that incorporates a benzo[d][1,3]dioxole subunit . This structural motif is present in a variety of compounds that possess important pharmaceutical and biological applications .


Synthesis Analysis

The synthesis of compounds incorporating the benzo[d][1,3]dioxole subunit has been reported . The initial synthetic endeavor begins with the treatment of piperonal with NaHSe in the presence of piperidine hydrochloride, and ethanol as solvent .


Molecular Structure Analysis

The molecular structure of compounds incorporating the benzo[d][1,3]dioxole subunit has been characterized by various spectroscopic techniques including multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry . Single crystal X-ray crystallographic results have also been reported .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the treatment of piperonal with NaHSe in the presence of piperidine hydrochloride .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds have been characterized by elemental analysis and various spectroscopic techniques .

Scientific Research Applications

Detection of Carcinogenic Lead

The compound has been used in the synthesis of (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide, which is used for the detection of carcinogenic lead. This is significant as exposure to lead ions (Pb2+) can cause various health issues, including brain issues, behavioral problems, cardiovascular problems, learning disability, muscle paralysis, memory failures, irritability, reproductive issues, and hearing disorders .

Anti-Inflammatory Activities

Thiazoles, a class of compounds to which our compound belongs, have been found to exhibit significant analgesic and anti-inflammatory activities. This makes them potentially useful in the treatment of conditions such as rheumatoid arthritis and osteoarthritis .

Antitumor Evaluation

A series of novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines, which are related to our compound, were synthesized and evaluated for their antitumor activities against HeLa, A549, and MCF-7 cell lines. Some of these compounds showed potent growth inhibition properties with IC50 values generally below 5 μM .

Rheumatic Treatment

The compound is usually used for treating rheumatic conditions. Rheumatic diseases affect your joints and muscles. Some, like osteoarthritis, are the result of wear and tear. Others, such as rheumatoid arthritis, are immune system problems .

Chemical Research

The compound is also used in chemical research, particularly in the synthesis of other compounds. For example, Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals .

Future Directions

Some compounds with the benzo[d][1,3]dioxole subunit have shown potent growth inhibition properties against certain human cancer cells lines . Therefore, these compounds, including “N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-chlorobenzamide”, could be developed as potential antitumor agents .

properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2O3S/c18-12-4-1-10(2-5-12)16(21)20-17-19-13(8-24-17)11-3-6-14-15(7-11)23-9-22-14/h1-8H,9H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLYPRHHHUFEITD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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